molecular formula C13H11F2NO B3172782 4-(3,4-Difluorophenoxy)-3-methylaniline CAS No. 946742-17-2

4-(3,4-Difluorophenoxy)-3-methylaniline

Cat. No. B3172782
CAS RN: 946742-17-2
M. Wt: 235.23 g/mol
InChI Key: AKCKCTBWIJVIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Difluorophenoxy)-3-methylaniline, also known as 4-Difluorophenoxy-3-methylaniline, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, water-soluble solid with a melting point of 77-79 °C and a boiling point of 191-193 °C. It is a derivative of aniline, a type of amine, and is used as a reagent in a variety of reactions. This compound is an important intermediate in the synthesis of a variety of organic compounds and is used in the development of new drugs and materials.

Scientific Research Applications

4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylaniline is widely used in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including drugs, pharmaceuticals, and materials. It is also used as a building block in the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. Additionally, it is used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and oxazoles.

Mechanism of Action

The mechanism of action of 4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylaniline is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which is able to stabilize the intermediate of a reaction and increase the reaction rate. Additionally, it is believed that the compound is able to act as a catalyst in certain reactions, allowing for the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylaniline are not well understood. However, it is believed that the compound is able to interact with a variety of proteins and enzymes, leading to changes in the activity of these proteins and enzymes. Additionally, it is believed that the compound is able to interact with a variety of receptors, leading to changes in the activity of these receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylaniline in lab experiments include its low cost, high solubility in water, and low toxicity. Additionally, the compound is stable and can be stored for long periods of time. The major limitation of the compound is that it is a highly reactive compound, which can lead to unwanted side reactions.

Future Directions

For the use of 4-(3,4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylanilineenoxy)-3-methylaniline include its use as a catalyst in the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. Additionally, it could be used as a reagent in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and oxazoles. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, further research could be conducted to develop new methods for the synthesis of the compound.

properties

IUPAC Name

4-(3,4-difluorophenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-6-9(16)2-5-13(8)17-10-3-4-11(14)12(15)7-10/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCKCTBWIJVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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